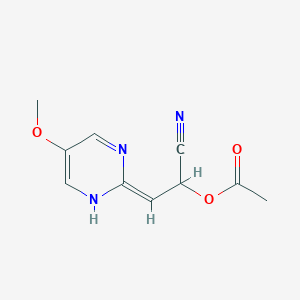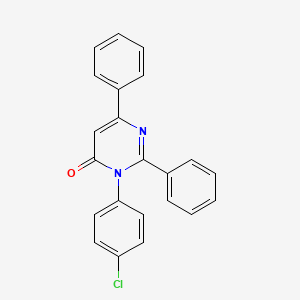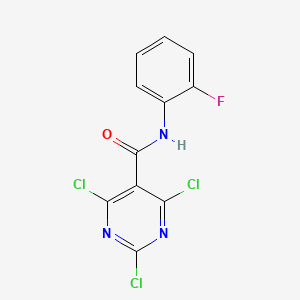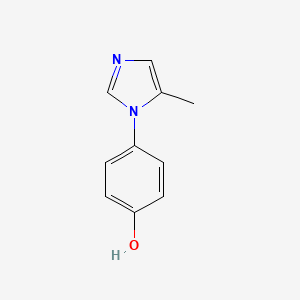
1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate is a heterocyclic compound that contains both a pyrimidine ring and a cyano group
Métodos De Preparación
The synthesis of 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of 5-methoxypyrimidine-2-carbaldehyde with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group or other substituents on the pyrimidine ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures, which can be useful in the synthesis of pharmaceuticals and other bioactive molecules.
Aplicaciones Científicas De Investigación
1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate can be compared with other similar compounds, such as:
Pyrimidine derivatives: Compounds like 5-acetyl-4-aminopyrimidines and their derivatives, which also contain a pyrimidine ring and exhibit similar biological activities.
Cyano compounds: Compounds like ethyl cyanoacetate and its derivatives, which contain a cyano group and are used in similar synthetic applications.
Heterocyclic compounds: Compounds like pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, which are structurally related and exhibit similar chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
[(2Z)-1-cyano-2-(5-methoxy-1H-pyrimidin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C10H11N3O3/c1-7(14)16-8(4-11)3-10-12-5-9(15-2)6-13-10/h3,5-6,8,12H,1-2H3/b10-3- |
Clave InChI |
CBHCUNBKQIFQTN-KMKOMSMNSA-N |
SMILES isomérico |
CC(=O)OC(/C=C\1/NC=C(C=N1)OC)C#N |
SMILES canónico |
CC(=O)OC(C=C1NC=C(C=N1)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)





![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)


